3-Methylpentanenitrile
Overview
Description
3-Methylpentanenitrile is an organic compound with the molecular formula C6H11N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpentanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a cyano group, producing the nitrile. For example, using 3-chloropentane[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{Cl} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CN} + \text{KCl} ]
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to form nitriles.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
3-Methylpentanenitrile undergoes various chemical reactions, including:
Hydrolysis: When treated with water and an acid or base, it can be hydrolyzed to form 3-methylpentanoic acid.
Reduction: It can be reduced to 3-methylpentylamine using hydrogen in the presence of a catalyst like palladium on carbon.
Substitution: The cyano group can be substituted by other groups in the presence of appropriate reagents.
Scientific Research Applications
3-Methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methylpentanenitrile involves its interaction with various molecular targets. For instance, in reduction reactions, the cyano group is hydrogenated to form an amine. The pathways involved typically include catalytic hydrogenation or enzymatic conversion .
Comparison with Similar Compounds
3-Methylpentanenitrile can be compared with other nitriles such as:
3-Methylbutanenitrile: Similar structure but with one less carbon atom.
3-Methylhexanenitrile: Similar structure but with one more carbon atom.
2-Methylpentanenitrile: Similar structure but with the methyl group on the second carbon instead of the third.
These comparisons highlight the unique position of the methyl group in this compound, which can influence its reactivity and applications.
Properties
IUPAC Name |
3-methylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRQLDRBAXLMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473950 | |
Record name | 3-METHYLVALERONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21101-88-2 | |
Record name | 3-METHYLVALERONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpentanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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